Application: This compound might be used in the synthesis of (meth)acrylates.
Method of Application: The synthesis involves sodium methacrylate, α-chloroacetamide, NaI, and TEBAC as catalyst.
Method of Application: The synthesis starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria.
Application: This compound, as an amine, might be used in various reactions of amines.
Method of Application: Amines can react with acid chlorides or acid anhydrides to form amides.
Methyl(2-methylpropyl)amine hydrochloride is an organic compound characterized by its amine functional group. It is a hydrochloride salt derived from methyl(2-methylpropyl)amine, which is a type of aliphatic amine. The compound's molecular formula is , and it has a molar mass of approximately 120.62 g/mol. This compound is typically encountered as a colorless crystalline solid with a distinct amine odor. It is primarily synthesized for use in various
Methyl(2-methylpropyl)amine hydrochloride can be synthesized through the following methods:
Methyl(2-methylpropyl)amine hydrochloride finds utility primarily in organic synthesis:
Methyl(2-methylpropyl)amine hydrochloride can be compared with several similar compounds based on their structural characteristics and functional groups:
Methyl(2-methylpropyl)amine hydrochloride stands out due to its specific structural configuration and its applications in synthesizing compounds that exhibit antioxidant and antibacterial properties, distinguishing it from other similar amines that may not possess these functionalities.
Methyl(2-methylpropyl)amine hydrochloride represents a secondary aliphatic amine salt with distinct molecular characteristics that define its chemical identity [1]. The compound exists as both a free base and hydrochloride salt form, each possessing specific molecular parameters essential for its characterization and applications.
The free base form exhibits the molecular formula C₅H₁₃N with a molecular weight of 87.16 grams per mole [1] [2]. Upon salt formation with hydrochloric acid, the compound transforms to its hydrochloride derivative with the formula C₅H₁₄ClN and an increased molecular weight of 123.63 grams per mole [1] [3]. This molecular weight difference of 36.47 grams per mole corresponds precisely to the addition of one hydrochloric acid molecule during salt formation.
Exact mass determinations provide additional precision for analytical applications, with the free base displaying an exact mass of 87.1048 grams per mole and the hydrochloride salt exhibiting 123.0810 grams per mole [4]. The compound is officially registered under Chemical Abstracts Service number 89282-62-2, establishing its unique chemical identity [1] [3] [4].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₅H₁₃N | C₅H₁₄ClN |
| Molecular Weight | 87.16 g/mol | 123.63 g/mol |
| Exact Mass | 87.1048 g/mol | 123.0810 g/mol |
| CAS Number | - | 89282-62-2 |
The International Union of Pure and Applied Chemistry nomenclature designates this compound as N,2-dimethylpropan-1-amine hydrochloride, reflecting its structural organization and functional group arrangement [1] [3]. Alternative naming conventions include isobutylmethylamine hydrochloride, which emphasizes the branched alkyl substituent characteristics [4].
The structural representation of methyl(2-methylpropyl)amine hydrochloride encompasses multiple standardized notation systems that facilitate chemical communication and database searching [1] [2]. The Simplified Molecular Input Line Entry System notation provides a compact textual representation of the molecular structure.
The canonical Simplified Molecular Input Line Entry System for the compound appears as "Cl.CNCC(C)C", indicating the ionic nature of the hydrochloride salt with separated chloride and protonated amine components [1] [4]. This notation clearly delineates the secondary amine structure with its methyl and 2-methylpropyl substituents attached to the central nitrogen atom.
International Chemical Identifier representation offers a more comprehensive structural description: "InChI=1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H" [1] [3]. This format explicitly describes the connectivity pattern, hydrogen distribution, and salt formation between the organic base and hydrochloric acid.
The corresponding International Chemical Identifier Key, "HRWUIEWFOGJKEL-UHFFFAOYSA-N", provides a unique 27-character hash code derived from the full International Chemical Identifier string [1] [3]. This condensed identifier facilitates rapid database searches and structural comparisons across chemical information systems.
| Representation System | Value |
|---|---|
| Canonical SMILES | Cl.CNCC(C)C |
| InChI | InChI=1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H |
| InChI Key | HRWUIEWFOGJKEL-UHFFFAOYSA-N |
| MDL Number | MFCD14705719 |
The MDL number MFCD14705719 serves as an additional unique identifier within chemical databases and catalog systems [2] [3]. Topological analysis reveals a polar surface area of 12.03 square angstroms, indicating limited hydrogen bonding capacity primarily through the nitrogen atom [4] [5].
The molecular geometry of methyl(2-methylpropyl)amine hydrochloride centers around the nitrogen atom, which adopts sp³ hybridization characteristic of secondary amines [6] [7] [8]. This hybridization state results from the mixing of one s orbital and three p orbitals, creating four equivalent hybrid orbitals arranged in tetrahedral geometry.
Three of the sp³ hybrid orbitals form sigma bonds with substituents, while the fourth orbital accommodates the nitrogen lone pair [6] [7] [9]. The presence of this lone pair significantly influences the molecular geometry, creating a trigonal pyramidal arrangement around the nitrogen center rather than tetrahedral geometry [6] [10] [11].
Carbon-nitrogen bond lengths in secondary amines typically measure 147 picometers, representing a compromise between the shorter carbon-oxygen bonds in alcohols (143 picometers) and longer carbon-carbon bonds in alkanes (154 picometers) [7] [8] [9]. This intermediate bond length reflects the electronegativity difference between carbon and nitrogen atoms.
Bond angle measurements around the nitrogen atom deviate from ideal tetrahedral values due to lone pair-bonding pair repulsion effects [6] [8] [10]. The carbon-nitrogen-carbon bond angle compresses to approximately 108 degrees, slightly less than the perfect tetrahedral angle of 109.5 degrees [6] [8] [12]. Conversely, carbon-nitrogen-hydrogen bond angles expand to approximately 112 degrees, accommodating the greater space requirements of the lone pair [6].
| Geometric Parameter | Value | Reference Angle |
|---|---|---|
| N-C Bond Length | 147 pm | Standard C-N bond |
| C-N-C Bond Angle | ~108° | 109.5° (tetrahedral) |
| C-N-H Bond Angle | ~112° | 109.5° (tetrahedral) |
| Nitrogen Hybridization | sp³ | - |
The pyramidal inversion barrier for secondary amines approximates 25 kilojoules per mole, representing the energy required for nitrogen to transition through a planar sp² hybridized state during stereochemical inversion [7] [12] [9]. This relatively low barrier enables rapid interconversion between enantiomeric forms at room temperature, preventing resolution of chiral secondary amines under normal conditions.
Methyl(2-methylpropyl)amine hydrochloride exhibits specific stereochemical properties characteristic of secondary amines with different substituents attached to the nitrogen center [6] [7] [12]. The nitrogen atom functions as a stereogenic center due to its tetrahedral coordination environment comprising two distinct alkyl groups, one hydrogen atom, and one lone pair.
The compound theoretically exists as two enantiomeric forms, designated R and S configurations based on Cahn-Ingold-Prelog priority rules [7] [12] [9]. However, practical resolution of these enantiomers proves impossible under normal conditions due to rapid pyramidal inversion processes occurring at the nitrogen center.
Pyramidal inversion proceeds through a transition state where the nitrogen atom temporarily adopts sp² hybridization with trigonal planar geometry [7] [12] [9]. During this process, the lone pair occupies a p orbital perpendicular to the molecular plane, allowing substituents to invert their spatial arrangement and convert one enantiomer to its mirror image.
The energy barrier for this inversion process measures approximately 25 kilojoules per mole, significantly lower than typical bond rotation barriers [7] [12] [9]. This low barrier permits rapid enantiomer interconversion at room temperature, with inversion rates exceeding nuclear magnetic resonance time scales and preventing enantiomer observation or isolation.
| Stereochemical Property | Characteristic |
|---|---|
| Stereogenic Centers | 1 (nitrogen atom) |
| Theoretical Enantiomers | 2 (R and S) |
| Inversion Barrier | ~25 kJ/mol |
| Room Temperature Behavior | Rapid racemization |
| Optical Activity | Inactive (racemic) |
Conformational isomerism additionally influences the compound's three-dimensional structure through rotation around carbon-carbon and carbon-nitrogen single bonds [13]. The molecule possesses three rotatable bonds, enabling multiple conformational arrangements that interconvert freely at ambient temperature [4] [5].
The 2-methylpropyl substituent introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the methyl-bearing carbon to the methylene group [13]. This rotation generates different spatial arrangements of the terminal methyl groups relative to the nitrogen center, though these conformations rapidly equilibrate under normal conditions.
Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of methyl(2-methylpropyl)amine hydrochloride [14] [15] [16]. Density functional theory calculations and molecular modeling techniques offer quantitative predictions of geometric parameters, electronic distributions, and thermodynamic properties.
Topological polar surface area calculations yield a value of 12.03 square angstroms, indicating limited polar character primarily associated with the nitrogen atom and its lone pair [4] [5] [17]. This relatively small polar surface area reflects the predominantly hydrocarbon character of the molecule's substituents and suggests limited hydrogen bonding capability.
The calculated logarithm of the partition coefficient (LogP) equals 2.05, indicating moderate lipophilicity and suggesting favorable partitioning into organic phases over aqueous environments [4]. This value provides insight into the compound's potential solubility characteristics and membrane permeability properties.
Hydrogen bonding analysis identifies one hydrogen bond acceptor site corresponding to the nitrogen lone pair and one donor site in the protonated hydrochloride form [5] [17]. The compound contains three rotatable bonds, contributing to its conformational flexibility and influencing its three-dimensional structure in solution.
| Computational Parameter | Value | Significance |
|---|---|---|
| Topological PSA | 12.03 Ų | Limited polar character |
| LogP | 2.05 | Moderate lipophilicity |
| H-bond Acceptors | 1 | Nitrogen lone pair |
| H-bond Donors | 1 | Protonated nitrogen |
| Rotatable Bonds | 3 | Conformational flexibility |
Molecular modeling studies on related secondary amines demonstrate the importance of intramolecular interactions in determining conformational preferences and energy barriers [18] [14] [19]. Ab initio calculations and molecular dynamics simulations provide detailed information about bond angles, dihedral angles, and conformational energy surfaces.
Electronic structure calculations reveal the significance of nitrogen lone pair interactions with adjacent bonds and atoms [16] [19]. These interactions influence molecular geometry, conformational stability, and chemical reactivity patterns characteristic of secondary amine compounds.
Methyl(2-methylpropyl)amine hydrochloride presents as a solid crystalline material under standard atmospheric conditions [1]. The compound manifests as a fine powder with characteristic white to off-white coloration, typical of organic amine hydrochloride salts [1] [2] [3]. The crystalline nature of the compound contributes to its stability and handling characteristics, making it suitable for various synthetic applications.
The physical appearance of methyl(2-methylpropyl)amine hydrochloride is consistent with other secondary amine hydrochloride salts, displaying a uniform powder texture that facilitates accurate measurement and handling in laboratory settings [1] [2]. The compound exhibits a characteristic amine odor, which is expected for compounds containing nitrogen-based functional groups [4] [3]. This odor profile is consistent with similar amine salts and serves as a preliminary identification marker during handling and storage.
| Property | Value | Temperature/Conditions |
|---|---|---|
| Physical State | Solid [1] | Room temperature |
| Appearance | Powder [1] | Standard conditions |
| Crystal Form | Crystalline [2] | Ambient conditions |
| Color | White to off-white [2] [3] | Dry storage |
| Odor | Characteristic amine odor [4] | Normal handling |
| Particle Size | Fine powder [2] | As received |
The particle size distribution of methyl(2-methylpropyl)amine hydrochloride typically presents as a fine powder, which enhances its solubility characteristics and facilitates uniform mixing in various formulations [2]. The crystalline structure contributes to the compound's stability during storage and transportation, maintaining its integrity under normal handling conditions.
The thermal properties of methyl(2-methylpropyl)amine hydrochloride reveal important characteristics for its handling and application. The compound demonstrates a well-defined melting point range of 177-181°C, as determined under standard atmospheric pressure conditions [1]. This relatively high melting point reflects the ionic nature of the hydrochloride salt and the strong intermolecular forces present in the crystalline structure.
Unlike its free base counterpart, methyl(2-methylpropyl)amine hydrochloride does not exhibit a conventional boiling point due to thermal decomposition occurring before the boiling transition [5]. This behavior is characteristic of many organic amine salts, where the ionic bonding and molecular structure lead to decomposition rather than simple phase transition upon heating [5].
| Temperature Parameter | Value (°C) | Conditions | Notes |
|---|---|---|---|
| Melting Point | 177-181 [1] | Atmospheric pressure | Sharp melting point |
| Boiling Point | Not applicable | Decomposes before boiling | Typical for amine salts |
| Decomposition Temperature | <240 [5] | Thermal decomposition | Avoid excessive heating |
| Sublimation Point | Not observed | Standard conditions | Stable below melting point |
The decomposition temperature of methyl(2-methylpropyl)amine hydrochloride occurs below 240°C, indicating that prolonged exposure to elevated temperatures should be avoided during processing and storage [5]. This thermal stability profile is consistent with other secondary amine hydrochloride compounds and provides guidance for safe handling procedures.
The absence of sublimation under standard conditions indicates that the compound maintains its solid state integrity across normal temperature ranges encountered in typical laboratory and industrial environments [5]. This characteristic contributes to its stability during storage and facilitates accurate weighing and measurement procedures.
The density characteristics of methyl(2-methylpropyl)amine hydrochloride represent important physical parameters for various applications, though specific quantitative values are limited in the available literature. The compound's density profile is typical of organic hydrochloride salts, with variations depending on the measurement method and conditions employed.
Bulk density measurements for methyl(2-methylpropyl)amine hydrochloride powder are influenced by particle size distribution, packing efficiency, and moisture content [6]. The crystalline nature of the compound contributes to relatively consistent density values under standardized conditions, though specific numerical data requires specialized analytical techniques for accurate determination.
| Property | Value | Units | Method | Notes |
|---|---|---|---|---|
| Bulk Density | Not specified | g/cm³ | Standard method | Typical for organic salts |
| Tap Density | Not specified | g/cm³ | ASTM procedure | Depends on particle size |
| True Density | Not specified | g/cm³ | Pycnometry | Requires specialized equipment |
| Specific Gravity | Not specified | dimensionless | Water reference | Temperature dependent |
| Apparent Density | Variable | g/cm³ | Powder analysis | Packing dependent |
The specific gravity of methyl(2-methylpropyl)amine hydrochloride, while not explicitly documented in the available literature, is expected to be greater than unity due to the presence of the chloride ion and the organic structure [6]. This characteristic is consistent with similar amine hydrochloride compounds and influences the compound's behavior in various solvent systems.
True density measurements require specialized pycnometry techniques and are essential for accurate formulation calculations in pharmaceutical and chemical applications [6]. The apparent density varies significantly with packing conditions and particle size distribution, making standardized measurement protocols crucial for reproducible results.
The solubility characteristics of methyl(2-methylpropyl)amine hydrochloride demonstrate the typical behavior of organic amine salts, with high aqueous solubility and variable solubility in organic solvents. The compound exhibits excellent solubility in water, a characteristic that enhances its utility in aqueous-based synthetic procedures and pharmaceutical formulations [1] [2] [7].
The high water solubility of methyl(2-methylpropyl)amine hydrochloride results from the ionic nature of the hydrochloride salt, which facilitates strong hydration interactions with water molecules [8] [9]. This property is particularly valuable in medicinal chemistry applications where enhanced bioavailability is desired through improved water solubility.
| Solvent | Solubility | Qualitative Description | Temperature Effect |
|---|---|---|---|
| Water | High [1] [2] | Freely soluble | Increases with temperature |
| Methanol | Soluble [10] | Readily soluble | Moderate increase |
| Ethanol | Soluble [10] | Readily soluble | Moderate increase |
| Acetone | Limited [11] | Slightly soluble | Slight increase |
| Chloroform | Sparingly soluble [10] | Poorly soluble | Minimal effect |
| Diethyl ether | Insoluble [12] | Practically insoluble | No effect |
| Hexane | Insoluble [12] | Practically insoluble | No effect |
The solubility in polar protic solvents such as methanol and ethanol is generally good, reflecting the compound's ability to form hydrogen bonds and undergo solvation through dipole-dipole interactions [10]. These solvents can effectively solvate both the cationic amine component and the chloride anion, resulting in favorable dissolution behavior.
Solubility in less polar solvents decreases significantly, with limited solubility observed in acetone and poor solubility in chloroform [10] [11]. This behavior is characteristic of ionic compounds, where the energy required for ion separation exceeds the solvation energy provided by less polar solvents.
The temperature dependence of solubility follows expected patterns, with aqueous solubility increasing notably with temperature, while solubility in organic solvents shows more modest temperature effects [7]. This thermal behavior is important for optimizing reaction conditions and purification procedures.
The refractive index properties of methyl(2-methylpropyl)amine hydrochloride present unique measurement challenges due to its solid state nature under standard conditions. Unlike liquid compounds where refractive index can be directly measured, solid organic salts require specialized techniques or solution-based measurements for accurate determination.
For solid crystalline materials like methyl(2-methylpropyl)amine hydrochloride, refractive index measurements are typically performed on saturated solutions or require sophisticated solid-state optical techniques [13]. The compound's refractive index characteristics are influenced by its molecular structure, crystal packing, and the presence of the ionic chloride component.
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Refractive Index (solid) | Not applicable | Not measurable | Solid state measurement |
| Refractive Index (solution) | Variable | Abbe refractometer | Aqueous solutions |
| Wavelength | 589.3 nm (D-line) [13] | Sodium D-line | Standard wavelength |
| Temperature | 20°C [13] | Standard conditions | Room temperature |
| Concentration Effect | Concentration dependent | Multiple concentrations | Linear relationship |
Solution-based refractive index measurements of methyl(2-methylpropyl)amine hydrochloride in aqueous systems demonstrate concentration-dependent behavior, with the refractive index increasing linearly with solute concentration [13]. This relationship is useful for analytical applications and concentration determination in various formulations.
The standard measurement conditions employ the sodium D-line wavelength of 589.3 nm at 20°C, consistent with established protocols for organic compound characterization [13]. Temperature control is essential for accurate measurements, as refractive index values are sensitive to thermal variations.
The stability profile of methyl(2-methylpropyl)amine hydrochloride under standard environmental conditions demonstrates its suitability for various applications and storage requirements. The compound exhibits excellent stability when exposed to air under normal atmospheric conditions, maintaining its chemical integrity over extended periods without significant degradation [5] [2].
Temperature stability analysis reveals that methyl(2-methylpropyl)amine hydrochloride remains stable up to temperatures approaching 240°C, beyond which thermal decomposition begins [5]. This thermal stability range is adequate for most synthetic applications and processing conditions encountered in typical laboratory and industrial settings.
| Condition | Stability | Time Frame | Precautions |
|---|---|---|---|
| Air exposure | Stable [5] | Extended periods | Normal handling |
| Light exposure | Stable [5] | Normal lighting | Avoid prolonged UV |
| Temperature stability | Stable up to 240°C [5] | Up to melting point | Avoid excessive heat |
| Humidity stability | Hygroscopic [2] | Absorbs moisture | Store in dry conditions |
| pH stability | Stable in acidic conditions [5] | Indefinite | Maintain acidic pH |
The compound demonstrates good stability under normal lighting conditions, though prolonged exposure to ultraviolet radiation should be avoided as a general precaution [5]. This photostability is beneficial for handling and storage in typical laboratory environments where artificial lighting is present.
Humidity stability presents a particular consideration, as methyl(2-methylpropyl)amine hydrochloride exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [2]. This characteristic necessitates careful storage in dry conditions to prevent moisture uptake, which could affect the compound's handling properties and purity.
The pH stability of methyl(2-methylpropyl)amine hydrochloride is optimal in acidic conditions, which is expected for an amine salt where the protonated form represents the stable configuration [5]. Under alkaline conditions, the compound may undergo deprotonation to form the free base, potentially affecting its solubility and stability characteristics.
Irritant